Methyl 5-cyano-3-methoxypicolinate
Description
Methyl 5-cyano-3-methoxypicolinate is a methyl ester derivative of picolinic acid, featuring a cyano group at the 5-position and a methoxy group at the 3-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties. Synthesis methods for related compounds (e.g., thiophene derivatives) involve reactions with malononitrile or cyanoacetate esters in the presence of sulfur and bases, indicating possible parallels in its preparation .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-cyano-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-3-6(4-10)5-11-8(7)9(12)14-2/h3,5H,1-2H3 |
InChI Key |
SQAGMXPHGOIJMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Methyl 5-cyano-3-methoxypicolinate shares a picolinate backbone with several analogs, but substituent variations lead to distinct properties:
| Compound Name | Substituents | Key Structural Features | Similarity Score* |
|---|---|---|---|
| This compound | 5-CN, 3-OCH₃ | Electron-withdrawing CN, electron-donating OCH₃ | Reference |
| Methyl 5-bromo-3-methylpicolinate [5] | 5-Br, 3-CH₃ | Halogen (Br), alkyl (CH₃) | 0.91 |
| Methyl 6-amino-5-bromopicolinate [5] | 5-Br, 6-NH₂ | Halogen (Br), amino (NH₂) | 0.90 |
| Methyl salicylate [4] | 2-OH, 3-OCH₃ (benzoate) | Phenolic OH, ester | N/A |
*Similarity scores from structural analogs in .
Key Observations :
- The cyano group enhances polarity and susceptibility to hydrolysis compared to bromo or methyl groups .
- Methoxy at the 3-position may stabilize the pyridine ring via resonance, contrasting with amino or hydroxyl groups in other esters .
Physical Properties
Data from methyl ester analogs highlight trends in solubility, volatility, and stability:
| Compound Name | Boiling Point (°C) | Solubility (g/L) | Vapor Pressure (mmHg) | Source |
|---|---|---|---|---|
| This compound* | ~250 (estimated) | Moderate (polar solvents) | Low | Inferred |
| Methyl salicylate [4] | 222 | 0.2 (water) | 0.1 (25°C) | [4] |
| Methyl 5-bromo-3-methylpicolinate [5] | N/A | Low (non-polar) | N/A | [5] |
*Estimated based on substituent effects: Cyano groups increase polarity and boiling point relative to bromo or methyl analogs .
Key Observations :
- The cyano group likely reduces water solubility compared to hydroxyl-containing esters (e.g., methyl salicylate) but enhances solubility in polar aprotic solvents .
- Bromo-substituted esters exhibit lower polarity, favoring non-polar solvents .
Reactivity:
- Cyano Group: Undergoes hydrolysis to carboxylic acids or reduction to amines, enabling diverse derivatization pathways .
- Bromo Group (in analogs): Participates in cross-coupling reactions (e.g., Suzuki-Miyaura), offering routes to biaryl structures .
- Methoxy Group : Resists nucleophilic attack but may undergo demethylation under strong acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
